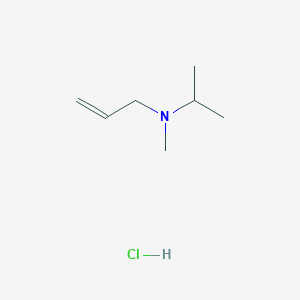
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-: is a chemical compound with the molecular formula C7H8Cl2N2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a pentanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- typically involves the chlorination of 2,4-dimethylpentanedinitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and nitrile groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparación Con Compuestos Similares
Pentanedinitrile, 2,4-dimethyl-: This compound lacks the chlorine atoms present in Pentanedinitrile, 2,4-dichloro-2,4-dimethyl-, which affects its reactivity and applications.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound contains similar chlorine and methyl groups but has a different core structure, leading to different chemical properties and uses.
2-Pentenenitrile, 4,4-dimethyl-: This compound has a similar nitrile backbone but differs in the position and number of substituents.
Uniqueness: Pentanedinitrile, 2,4-dichloro-2,4-dimethyl- is unique due to the presence of both chlorine and methyl groups on the pentanedinitrile backbone. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
142785-35-1 |
|---|---|
Fórmula molecular |
C7H8Cl2N2 |
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2,4-dichloro-2,4-dimethylpentanedinitrile |
InChI |
InChI=1S/C7H8Cl2N2/c1-6(8,4-10)3-7(2,9)5-11/h3H2,1-2H3 |
Clave InChI |
PIZLMCBVGFBAOC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C#N)Cl)(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
